molecular formula C11H14N6 B13328175 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13328175
M. Wt: 230.27 g/mol
InChI Key: ZORVREAGLBARCZ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.26 g/mol . This reagent belongs to the class of pyrazole carboxamide and pyrazole carboximidamide derivatives, which are scaffolds of significant interest in medicinal and agricultural chemistry research. While the specific biological data for this compound is not fully characterized, structurally similar pyrazole-carboxamide compounds have been reported to exhibit potent antifungal activity. For instance, research on novel pyrazole carboxamides has demonstrated high efficacy against fungal pathogens like Rhizoctonia solani , which causes rice sheath blight. The proposed mechanism of action for these related compounds involves targeting mitochondrial function, leading to a decrease in mitochondrial membrane potential and the disruption of key metabolic pathways such as the TCA cycle and oxidative phosphorylation, with succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) identified as potential targets . The presence of the pyrazine ring and the carboximidamide functional group in its structure makes it a valuable intermediate for researchers exploring structure-activity relationships, designing novel enzyme inhibitors, and developing new active ingredients. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C11H14N6/c1-7(2)17-10(11(12)13)5-8(16-17)9-6-14-3-4-15-9/h3-7H,1-2H3,(H3,12,13)

InChI Key

ZORVREAGLBARCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-1-isopropyl-1H-pyrazole with pyrazine-2-carboximidamide in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazinyl or carboximidamide groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound include derivatives with variations in substituents or heteroaromatic systems. Below is a detailed comparison based on substituent effects, molecular properties, and synthetic applications:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide Isopropyl Pyrazine-2-yl C₁₃H₁₆N₆ 280.32 Pyrazine’s electron-deficient nature enhances π-π stacking; isopropyl improves lipophilicity .
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide Isopropyl Pyridine-2-yl C₁₃H₁₆N₆ 280.32 Pyridine’s basic nitrogen increases solubility in acidic media; reduced electron deficiency compared to pyrazine .
1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide Propargyl Pyrazine-2-yl C₁₂H₁₀N₆ 262.26 Propargyl group enables click chemistry modifications; lower molecular weight improves pharmacokinetic profiles .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide Methyl Trifluoromethyl C₆H₇F₃N₄ 192.15 Trifluoromethyl enhances metabolic stability and electronegativity; smaller size limits steric hindrance .

Key Findings:

Electronic Effects :

  • Pyrazine-substituted analogs (e.g., the target compound) exhibit stronger electron-withdrawing effects compared to pyridine-substituted derivatives due to pyrazine’s dual nitrogen atoms. This impacts redox behavior and binding affinity in enzyme inhibition studies .
  • Trifluoromethyl groups (as in ) introduce significant electronegativity, improving resistance to oxidative degradation.

Propargyl-substituted analogs (e.g., ) offer modularity for bioconjugation but may reduce solubility in aqueous media.

Synthetic Utility :

  • Pyrazolo[3,4-d]pyrimidine derivatives (as in ) share synthetic pathways with the target compound, often involving cyclocondensation of carboximidamides with nitriles or amines.
  • Isomerization reactions (e.g., pyrazolo[4,3-e]triazolopyrimidines in ) highlight the structural flexibility of these systems, though the target compound’s stability under such conditions remains unstudied.

Biological Activity

1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is a compound of interest in medicinal chemistry, particularly due to its structural similarities to other biologically active pyrazole derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10_{10}H13_{13}N5_{5}, and it features a pyrazole ring substituted with an isopropyl group and a pyrazine moiety. The carboximidamide functional group is significant for its biological activity, potentially influencing interactions with biological targets.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anti-cancer properties : Compounds in the pyrazole class have shown efficacy in inhibiting cancer cell proliferation through modulation of signaling pathways related to cell survival and apoptosis.
  • Neuroprotective effects : Some pyrazole derivatives have been explored for their potential to protect against neurodegenerative diseases by preventing protein aggregation and promoting cellular viability in models of amyotrophic lateral sclerosis (ALS) .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of pyrazole derivatives, including:

  • In vitro assays : Testing on various cancer cell lines has demonstrated that certain pyrazole derivatives can induce apoptosis and inhibit cell growth at micromolar concentrations.
  • Animal models : In vivo studies have shown that specific analogs can extend survival in ALS models by reducing toxicity associated with mutant superoxide dismutase (SOD1) .

Study 1: Anti-Cancer Activity

A study investigating the anti-cancer activity of pyrazole derivatives revealed that substituents on the pyrazole ring significantly affected their potency against prostate cancer cells. The compound demonstrated IC50_{50} values in the low micromolar range, indicating potential for further development as an anti-cancer agent.

Study 2: Neuroprotection

In a model of ALS, a related pyrazole derivative was shown to improve cell viability by 30% compared to controls. This effect was attributed to the inhibition of protein aggregation and restoration of proteasomal function .

Data Summary

Biological Activity Effect Concentration (IC50_{50}) Model Used
Anti-cancerInduces apoptosisLow micromolarProstate cancer cell line
NeuroprotectiveImproves viability10 µMALS mouse model

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